![molecular formula C15H15NO4S2 B2702124 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1428349-99-8](/img/structure/B2702124.png)
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
Unfortunately, the synthesis process for “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide” is not explicitly mentioned in the search results .Molecular Structure Analysis
The molecular structure analysis of “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide” is not directly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide” are not explicitly stated in the search results .Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
Research on comb-shaped poly(arylene ether sulfone)s has demonstrated the utility of sulfonated side-chain grafting units, which could be synthesized using compounds with structural similarities to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide. These materials exhibit high proton conductivity, making them excellent candidates for proton exchange membranes in fuel cell applications (Kim, Robertson, & Guiver, 2008).
Molecular Crystallography and Structural Analysis
In molecular crystallography, compounds structurally related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide, such as bosentan monohydrate, have been analyzed to understand the impact of molecular geometry on drug design and development. The detailed structural analysis provides insights into the interactions within the crystal lattice, offering a foundation for designing more effective drugs (Kaur et al., 2012).
Organic Synthesis and Chemical Reactions
A study on the synthesis of phenoxy substituted thiophene sulfonamides utilized a protection/deprotection strategy involving p-methoxybenzyl (PMB) groups, highlighting the compound's role in facilitating nucleophilic displacement reactions. This research underscores the importance of such compounds in the development of new synthetic routes and chemical transformations (Williams, Dandepally, & Kotturi, 2010).
Environmental and Biological Sensing
Developments in fluorescent probes for selective discrimination of thiophenols over aliphatic thiols demonstrate the relevance of compounds with sulfonamide functionalities in environmental and biological sciences. These probes, leveraging the structural motifs found in compounds like N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide, offer high sensitivity and selectivity for detecting toxic substances in water samples (Wang et al., 2012).
Anticancer Research
Research on novel thiophene derivatives incorporating sulfonamide, among other moieties, has revealed potential anticancer activity. These studies indicate that structurally related compounds could serve as a basis for designing new anticancer agents, demonstrating the broad applicability of these chemical structures in therapeutic development (Ghorab, Bashandy, & Alsaid, 2014).
Mechanism of Action
The mechanism of action for “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide” is not specified in the search results.
Safety and Hazards
The safety and hazards associated with “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide” are not detailed in the search results.
Future Directions
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-19-13-7-2-3-8-14(13)20-11-5-4-10-16-22(17,18)15-9-6-12-21-15/h2-3,6-9,12,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAADUZSUYLMPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide |
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